2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUSKLPDISMZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
This method involves coupling 3-methylphenol with a pre-functionalized nitrobenzene derivative containing a trifluoromethyl group.
Steps :
-
- React 5-nitro-2-(trifluoromethyl)chlorobenzene with 3-methylphenol in DMF at 120°C using K₂CO₃ as base.
- Typical molar ratio: 1:1.2 (chlorobenzene:phenol).
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | Cl₂/AlCl₃, 70°C, 8 h | 78 | 95 |
| Phenoxy Coupling | K₂CO₃/DMF, 120°C, 12 h | 82 | 97 |
| Nitro Reduction | H₂/Pd-C, 40°C, 5 h | 89 | 99 |
Ullmann Coupling Approach
This route employs copper-catalyzed coupling between 3-methylphenol and a brominated trifluoromethylaniline intermediate.
Steps :
Key Data :
| Parameter | Value |
|---|---|
| Coupling Temperature | 140°C |
| Catalyst Loading | 10 mol% CuI |
| Reaction Time | 24 h |
| Yield | 75% |
A streamlined method combining nitro reduction and phenoxy group introduction.
- React 2-nitro-5-(trifluoromethyl)chlorobenzene with 3-methylphenol and NH₄HCO₃ in ethanol/H₂O (1:1) under H₂ (4 atm, 50°C, 12 h).
- Pd/C (5 wt%) serves as a dual catalyst for both coupling and reduction.
Industrial-Scale Optimization
For bulk production, continuous flow reactors improve efficiency:
- Reactor Type : Microfluidic tubular reactor (stainless steel, 150°C).
- Residence Time : 30 min.
- Output : 1.2 kg/h with 88% yield.
Critical Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| SNAr | High purity, scalable | Requires toxic solvents (DMF) |
| Ullmann Coupling | Broad substrate tolerance | Long reaction time (24 h) |
| One-Pot | Time-efficient | Limited to specific substrates |
Chemical Reactions Analysis
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl and methylphenoxy groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
Pharmaceutical Applications
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline has potential therapeutic uses due to its unique structural characteristics. Research indicates that compounds with similar structures exhibit anti-cancer properties and can serve as intermediates in drug synthesis.
Case Study: Anticancer Activity
A study investigated the anticancer properties of structurally related compounds, revealing that modifications in the trifluoromethyl group significantly affect biological activity. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, demonstrating promising results in reducing tumor growth rates compared to control groups .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.5 | A549 (Lung cancer) |
| Control Drug (Doxorubicin) | 0.5 | A549 |
Agrochemical Applications
The compound is also explored as a potential pesticide intermediate. Its chemical structure allows for the synthesis of pyrazole-type insecticides, which are effective against various agricultural pests.
Synthesis Pathway
The synthesis of pyrazole derivatives from this compound involves halogenation and subsequent reactions to form active insecticides like Fipronil .
| Reaction Step | Description |
|---|---|
| Halogenation | Introduction of halogen groups to enhance reactivity |
| Ammoniation | Formation of amine derivatives for further reactions |
Material Science Applications
In material science, this compound is investigated for its potential use in developing advanced coatings and polymers due to its chemical stability and resistance to environmental degradation.
Case Study: Coating Formulations
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and reduce wear in industrial applications. Coatings developed with this compound displayed superior performance under high-temperature conditions compared to traditional materials .
| Property | Traditional Coating | Coating with this compound |
|---|---|---|
| Thermal Stability (°C) | 150 | 200 |
| Wear Resistance (mg loss) | 50 | 20 |
Cosmetic Applications
The compound's properties are also being explored in cosmetic formulations, particularly in skin care products where stability and efficacy are paramount.
Formulation Studies
Experimental designs have shown that formulations containing this compound exhibit enhanced moisturizing effects and improved sensory attributes on the skin .
| Ingredient | Effect on Skin |
|---|---|
| This compound | Increases hydration levels |
| Other Ingredients (e.g., Glycerin) | Provides additional moisture |
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The methylphenoxy group can interact with hydrophobic pockets within the target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
The biological activity and reactivity of trifluoromethylaniline derivatives are highly influenced by substituent positions and electronic properties.
Table 1: Structural and Electronic Comparison
Key Observations :
Mechanistic Insights :
- Ortho-Substituted CF₃ : Derivatives like 2-(trifluoromethyl)aniline exhibit superior activity due to optimal steric and electronic interactions with biological targets .
- Phenoxy vs. Alkoxy Groups: Phenoxy substituents (e.g., 3-methylphenoxy) may improve membrane permeability compared to polar alkoxy groups (e.g., ethoxy) .
Biological Activity
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a trifluoromethyl group and a methylphenoxy moiety attached to an aniline core. Its molecular formula is C₁₄H₁₂F₃N O, and it has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with various biological targets. The methylphenoxy group may engage with hydrophobic regions of target proteins, influencing their activity. The synthesis of this compound typically involves reacting 3-methylphenol with 2,5-dichloroaniline in the presence of a base such as potassium carbonate and solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate protein activity through binding mechanisms that affect enzymatic functions or receptor signaling pathways. The compound has shown promise in biochemical assays aimed at understanding its role in cellular processes.
Target Interactions
- Enzymes : The compound's lipophilicity allows it to effectively engage with lipid membranes and various enzymes, potentially inhibiting or activating their functions.
- Receptors : It may also interact with specific receptors, influencing downstream signaling pathways crucial for cellular communication.
Biological Activity Data
The following table summarizes some key studies regarding the biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study focusing on breast cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis. This effect was linked to its ability to bind to fibroblast growth factor receptors (FGFRs), disrupting their signaling pathways .
- Antimicrobial Properties : Another investigation utilized disk diffusion methods to assess the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline?
Answer: The synthesis typically involves multi-step processes:
Nitration : Introduce a nitro group to the aromatic ring under controlled temperatures (-20°C to +80°C) using nitrating agents like HNO₃/H₂SO₄ .
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine .
Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic esters or aryl halides in the presence of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) .
Key Considerations :
- Purification via silica gel or C18 reverse-phase chromatography .
- Solvent systems (e.g., toluene/ethanol/water mixtures) influence reaction efficiency .
Q. What spectroscopic methods are recommended for structural confirmation?
Answer:
- LCMS : Confirm molecular weight (e.g., m/z 279 [M+H]⁺) .
- HPLC : Determine purity and retention times (e.g., 0.78 minutes under SQD-FA05 conditions) .
- NMR : Assign aromatic protons and substituents (e.g., trifluoromethyl group at δ ~110-120 ppm for ¹⁹F NMR) .
Methodological Tip : Use 0.03% formic acid in acetonitrile-water gradients for HPLC to resolve polar by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?
Answer: Optimization parameters include:
| Parameter | Example Conditions | Impact on Yield | Source |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Increases yield to 98% | |
| Solvent System | DMF or toluene/ethanol/water | Enhances solubility | |
| Temperature | 80–110°C | Accelerates coupling | |
| Ligand | Triphenylphosphine | Stabilizes Pd(0) |
Troubleshooting : Low yields may result from moisture-sensitive intermediates; ensure anhydrous conditions and degassed solvents .
Q. How to resolve contradictions in purification outcomes between silica gel and reverse-phase chromatography?
Answer:
- Silica Gel : Optimal for non-polar intermediates (e.g., ethyl acetate/petroleum ether systems) .
- C18 Reverse-Phase : Preferred for polar final products (e.g., acetonitrile-water with formic acid) .
Case Study : Silica gel may retain trifluoromethylated compounds due to polarity, whereas reverse-phase improves resolution for charged species .
Q. What strategies mitigate by-product formation during nitration?
Answer:
- Temperature Control : Maintain -20°C to prevent over-nitration .
- Regioselective Directing Groups : Use methoxy or trifluoromethyl groups to guide nitro placement .
- Workup : Quench with ice-water to isolate intermediates before reduction .
Q. How to study bioactivity and biomolecular interactions of this compound?
Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization .
- Molecular Docking : Model interactions with proteins (e.g., PyMOL) leveraging the trifluoromethyl group’s electron-withdrawing effects .
- Metabolic Stability : Assess using liver microsomes and LC-MS/MS to track degradation .
Data Contradiction Analysis
Q. Why do similar synthetic routes yield varying purity in different studies?
Answer: Discrepancies arise from:
- Catalyst Purity : Commercial Pd sources may contain trace metals affecting reactivity .
- Purification Scale : Bench-scale silica gel vs. industrial flash chromatography .
- Solvent Gradients : Stepwise vs. linear gradients in HPLC impact peak resolution .
Q. How to validate conflicting computational vs. experimental LogD values?
Answer:
- Experimental LogD : Measure via shake-flask method (octanol/water) at pH 5.5 and 7.4 .
- Computational Adjustments : Correct for trifluoromethyl’s hydrophobicity using QSPR models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
